molecular formula C12H12N2O2 B2944512 (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol CAS No. 1555186-26-9

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol

Cat. No.: B2944512
CAS No.: 1555186-26-9
M. Wt: 216.24
InChI Key: SXXNTHBJDLCVAZ-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol is an organic compound that features a methoxy group attached to a pyridine ring, which is further connected to another pyridine ring via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol is unique due to its dual pyridine structure connected via a methanol group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5-methoxypyridin-3-yl)-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-6-10(7-14-8-11)12(15)9-2-4-13-5-3-9/h2-8,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXNTHBJDLCVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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